molecular formula C22H29N3O2 B2992510 6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2379985-59-6

6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one

Cat. No. B2992510
CAS RN: 2379985-59-6
M. Wt: 367.493
InChI Key: HNDAPLUUNDCGES-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one, also known as compound 1, is a novel small molecule that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one 1 involves the inhibition of specific enzymes and proteins that are involved in disease progression. The 6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one binds to the active site of these enzymes and proteins, preventing them from carrying out their normal functions. This leads to the inhibition of disease progression and potential therapeutic benefits.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, leading to the inhibition of disease progression. Additionally, the 6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one 1 is its high potency and selectivity. The 6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one has been shown to have a high affinity for its target enzymes and proteins, leading to potent inhibition. Additionally, the 6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one has good pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of 6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one 1 is its limited solubility, which may pose challenges for formulation and administration.

Future Directions

There are several future directions for the research and development of 6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one 1. One potential direction is the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to investigate the full range of therapeutic applications of 6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one 1. Furthermore, studies are needed to investigate the potential side effects and toxicity of the 6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one. Finally, there is potential for the development of analogs and derivatives of 6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one 1 with improved properties and therapeutic benefits.
Conclusion:
Compound 1 is a novel small molecule with promising potential for therapeutic applications. The 6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one has been extensively studied for its potential in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The 6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one has a high potency and selectivity, and has been shown to have a range of biochemical and physiological effects. Future research is needed to optimize the synthesis method, investigate the full range of therapeutic applications, and develop analogs and derivatives with improved properties and therapeutic benefits.

Synthesis Methods

Compound 1 can be synthesized via a multi-step process starting with commercially available starting materials. The synthesis involves the formation of a piperidine ring, followed by the introduction of a pyridazine ring and a tert-butyl group. The final step involves the introduction of a 3,5-dimethylbenzoyl group to yield 6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one 1. The synthesis method has been optimized to yield high purity and high yield of 6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one 1.

Scientific Research Applications

Compound 1 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The 6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases.

properties

IUPAC Name

6-tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-15-12-16(2)14-17(13-15)21(27)24-10-8-18(9-11-24)25-20(26)7-6-19(23-25)22(3,4)5/h6-7,12-14,18H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDAPLUUNDCGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one

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